hDHODH-IN-9 -

hDHODH-IN-9

Catalog Number: EVT-8405749
CAS Number:
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

hDHODH-IN-9 is a compound identified as a potential inhibitor of human dihydroorotate dehydrogenase, an enzyme crucial in the de novo synthesis of pyrimidine nucleotides. This enzyme plays a key role in cellular metabolism, particularly in the synthesis of nucleotides necessary for DNA and RNA production. The inhibition of human dihydroorotate dehydrogenase is being explored for therapeutic applications, particularly in the treatment of various cancers and autoimmune diseases.

Source

hDHODH-IN-9 was discovered through virtual screening and pharmacophore modeling based on the crystal structure of human dihydroorotate dehydrogenase in complex with other known inhibitors. The initial identification involved computational methods that assessed the binding affinity and interaction potential with the target enzyme .

Classification

hDHODH-IN-9 belongs to a class of compounds known as dihydroorotate dehydrogenase inhibitors. These compounds are classified based on their mechanism of action, which involves the inhibition of the enzyme responsible for converting dihydroorotate to orotate, a critical step in pyrimidine biosynthesis. This classification is significant due to the enzyme's role in cancer cell proliferation and survival .

Synthesis Analysis

Methods

The synthesis of hDHODH-IN-9 typically involves multi-step organic synthesis techniques that may include:

  1. Starting Materials: Selection of appropriate precursors based on structure-activity relationship studies.
  2. Reagents and Catalysts: Utilization of specific reagents to facilitate reactions such as condensation, reduction, or cyclization.
  3. Purification: Techniques such as chromatography to isolate and purify the final product from by-products.

Technical Details

The synthetic pathway may involve:

  • Formation of key intermediates through reactions like nucleophilic substitutions or electrophilic additions.
  • Final cyclization or functional group modifications to yield hDHODH-IN-9 with desired pharmacological properties.
Molecular Structure Analysis

Structure

The molecular structure of hDHODH-IN-9 can be characterized using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into:

  • Functional Groups: Identification of active sites involved in enzyme interaction.
  • Three-Dimensional Conformation: Understanding how the compound fits into the active site of human dihydroorotate dehydrogenase.

Data

Key structural data include:

  • Molecular Formula: Specific chemical formula defining the compound's composition.
  • Molecular Weight: Determined through mass spectrometry, which aids in confirming purity and identity.
Chemical Reactions Analysis

Reactions

hDHODH-IN-9 undergoes specific chemical reactions primarily involving its interaction with human dihydroorotate dehydrogenase. The primary reaction can be summarized as follows:

  1. Binding to Active Site: The compound binds to the enzyme's active site, inhibiting its catalytic function.
  2. Inhibition Mechanism: This binding prevents the conversion of dihydroorotate to orotate, effectively blocking pyrimidine synthesis.

Technical Details

The kinetics of this reaction can be analyzed using various assays that measure enzymatic activity before and after the introduction of hDHODH-IN-9. Commonly used methods include:

  • Spectrophotometric Assays: Monitoring absorbance changes at specific wavelengths indicative of substrate conversion.
  • IC50 Determination: Establishing the concentration required to inhibit 50% of enzyme activity.
Mechanism of Action

Process

The mechanism by which hDHODH-IN-9 exerts its inhibitory effects involves:

  1. Competitive Inhibition: The compound competes with dihydroorotate for binding to the active site of human dihydroorotate dehydrogenase.
  2. Disruption of Electron Transfer: By binding to the enzyme, it disrupts electron transfer processes essential for catalysis, leading to decreased production of orotate.

Data

Kinetic studies provide data on binding affinities (Kd values) and inhibition constants (Ki values), which are critical for understanding the potency and efficacy of hDHODH-IN-9 as an inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Solubility: Solubility in various solvents is essential for formulation and bioavailability.
  • Melting Point: Provides information about purity and stability.

Chemical Properties

Chemical properties encompass:

  • Stability under physiological conditions: Assessment through degradation studies.
  • Reactivity with biological targets: Evaluated using various biochemical assays.

Relevant data may include:

  • pKa values indicating acidity/basicity.
  • LogP values for lipophilicity assessment.
Applications

Scientific Uses

hDHODH-IN-9 has significant potential applications in:

  1. Cancer Therapy: Targeting rapidly dividing cells by inhibiting pyrimidine synthesis, which is critical for DNA replication.
  2. Autoimmune Diseases: Modulating immune responses by affecting lymphocyte proliferation through pyrimidine nucleotide depletion.
  3. Research Tools: Serving as a biochemical tool to study dihydroorotate dehydrogenase function and its role in metabolic pathways.
Introduction to hDHODH-IN-9 in the Context of Pyrimidine Metabolism and Disease Pathogenesis

Biochemical Role of Human Dihydroorotate Dehydrogenase in De Novo Pyrimidine Biosynthesis

Human dihydroorotate dehydrogenase (DHODH) is a mitochondrial flavoprotein that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This enzyme specifically oxidizes dihydroorotate (DHO) to orotate using flavin mononucleotide (FMN) as a cofactor, while transferring electrons to coenzyme Q (CoQ) in the mitochondrial electron transport chain (ETC) [1] [7] [9]. The reaction is represented as:(S)-dihydroorotate + O₂ ⇌ orotate + H₂O₂

As the only mitochondrial enzyme in the de novo pyrimidine pathway, human dihydroorotate dehydrogenase couples pyrimidine synthesis with oxidative phosphorylation (OXPHOS). Its active site is positioned on the outer surface of the inner mitochondrial membrane, enabling direct interaction with CoQ in the respiratory chain [7] [9]. This physical association with Complexes II and III allows human dihydroorotate dehydrogenase to function as a metabolic bridge between nucleotide biosynthesis and cellular bioenergetics. Cancer cells and activated lymphocytes exhibit heightened dependence on this pathway due to their increased demand for nucleotides to support rapid proliferation [4] [10].

Table 1: Metabolic Functions of Human Dihydroorotate Dehydrogenase

FunctionMechanismBiological Significance
Pyrimidine BiosynthesisOxidation of dihydroorotate to orotateGenerates uridine monophosphate precursors
Electron Transport CouplingCoQ reduction at mitochondrial inner membraneLinks nucleotide synthesis to OXPHOS
Metabolic SignalingModulates mitochondrial reactive oxygen speciesInfluences cell cycle progression and apoptosis
Aspartate ProductionSupports aspartate synthesis for nucleotide poolsEnables cancer cell proliferation

Rationale for Targeting Human Dihydroorotate Dehydrogenase in Neoplastic and Immune Dysregulation Disorders

The strategic position of human dihydroorotate dehydrogenase in both pyrimidine metabolism and mitochondrial bioenergetics establishes it as a compelling therapeutic target. In oncology, cancer cells exhibit "pyrimidine addiction" due to:

  • Increased Nucleotide Demand: Rapid proliferation requires extensive DNA/RNA synthesis and phospholipid production, exceeding salvage pathway capacity [10].
  • Oncogene-Driven Metabolism: KRAS and MYC oncogenes directly upregulate de novo pyrimidine synthesis enzymes, including human dihydroorotate dehydrogenase [10].
  • Respiration Dependency: Mitochondrial DNA-deficient cancer cells require functional human dihydroorotate dehydrogenase to overcome cell-cycle arrest, independent of ATP production [4].

In autoimmune disorders (e.g., rheumatoid arthritis, multiple sclerosis), human dihydroorotate dehydrogenase inhibition preferentially suppresses activated T-lymphocytes by:

  • Depleting pyrimidine nucleotides essential for clonal expansion
  • Modulating interferon and interleukin signaling pathways
  • Disrupting RNA synthesis in hyperproliferative immune cells [6] [7]

Preclinical evidence confirms that human dihydroorotate dehydrogenase inhibition triggers cancer cell apoptosis through p53 activation, S-phase arrest, and ribosomal DNA transcription disruption [10]. The dual impact on malignant and immune cells creates a unique therapeutic window for compounds like human dihydroorotate dehydrogenase inhibitor 9.

Historical Evolution of Human Dihydroorotate Dehydrogenase Inhibitors: From Leflunomide to Human Dihydroorotate Dehydrogenase Inhibitor 9

The development of human dihydroorotate dehydrogenase inhibitors spans four decades, marked by iterative improvements in potency, selectivity, and therapeutic applicability:

First-Generation Inhibitors (Immunomodulatory Focus)

  • Leflunomide (Approved 1998): Prodrug converted to teriflunomide in vivo. Binds the hydrophobic tunnel of human dihydroorotate dehydrogenase near the CoQ site. Used for rheumatoid arthritis but limited by off-target effects and moderate potency (IC₅₀ ≈ 1–10 μM) [6] [7].
  • Teriflunomide (Approved 2012): Active metabolite of leflunomide with improved pharmacokinetics. Approved for multiple sclerosis but shows minimal anticancer activity [10].

Second-Generation Inhibitors (Oncology-Optimized)

  • Brequinar (1980s–90s): Quinolinecarboxylic acid derivative with nanomolar human dihydroorotate dehydrogenase inhibition (IC₅₀ ≈ 3–40 nM). Demonstrated potent anticancer effects in vitro but failed in clinical trials due to toxicity and pharmacokinetic challenges [1] [10].

Properties

Product Name

hDHODH-IN-9

IUPAC Name

2-(4-butoxy-3-methoxyphenyl)quinoline-4-carboxylic acid

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C21H21NO4/c1-3-4-11-26-19-10-9-14(12-20(19)25-2)18-13-16(21(23)24)15-7-5-6-8-17(15)22-18/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24)

InChI Key

XLPXCPQGEXXQCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.